
Dichlotran K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlotran K is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a derivative of tranylcypromine, a monoamine oxidase inhibitor (MAOI) that has been used in the treatment of depression. Dichlotran K has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Dichlotran K is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, Dichlotran K may increase the levels of these neurotransmitters in the brain, leading to a range of effects.
Biochemical and Physiological Effects:
Dichlotran K has been found to exhibit a range of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to exhibit anti-tumor properties, potentially through the induction of apoptosis in cancer cells. Additionally, Dichlotran K has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Dichlotran K for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for Dichlotran K research. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Additionally, its anti-tumor properties make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
Dichlotran K can be synthesized through a multi-step process involving the reaction of tranylcypromine with various reagents. The synthesis method has been well-established in scientific literature, and the compound has been synthesized in both small and large-scale quantities.
Applications De Recherche Scientifique
Dichlotran K has been the subject of numerous scientific studies due to its potential applications in various fields. It has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in cancer therapy, as it has been found to exhibit anti-tumor properties.
Propriétés
Numéro CAS |
150151-21-6 |
|---|---|
Nom du produit |
Dichlotran K |
Formule moléculaire |
C26H24N2O |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-[[4-(2,3-dimethylphenyl)-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H24N2O/c1-16-8-7-11-21(17(16)2)22-13-14-24(19(4)18(22)3)27-28-26-23-10-6-5-9-20(23)12-15-25(26)29/h5-15,29H,1-4H3 |
Clé InChI |
XYMXGLSKYJFPJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
Synonymes |
1-(2,3-dimethylphenyl-4-(2,3-dimethylphenyl)-azo)-2-naphthol dichlotran K dichlotran-K |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



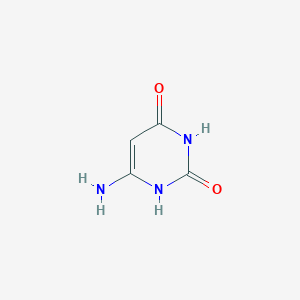
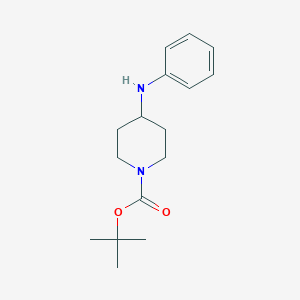
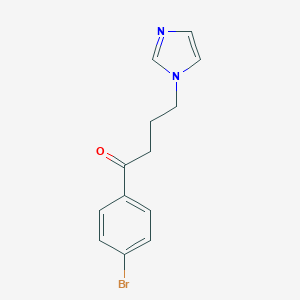


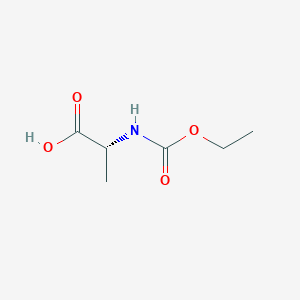

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
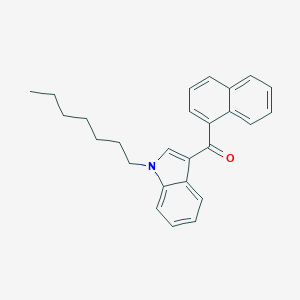
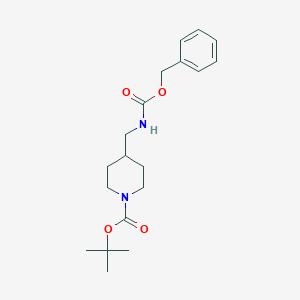
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
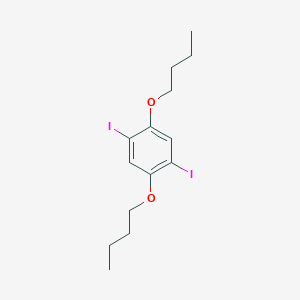

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)